2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C15H12Cl3NO6S. It is characterized by the presence of multiple chlorine atoms, a sulfamoyl group, and methoxy groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the chlorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A simpler analog with similar chlorine substitution but lacking the sulfamoyl and methoxy groups.
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but without the 5-chloro-2,4-dimethoxyphenyl group.
5-Chloro-2,4-dimethoxybenzoic acid: Contains the methoxy and chlorine groups but lacks the sulfamoyl group.
Uniqueness
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both sulfamoyl and methoxy groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,4-dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRALVIQOKBQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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